molecular formula C24H23NO2 B10766580 [7-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

[7-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B10766580
M. Wt: 366.5 g/mol
InChI Key: OHAPOWHHSCCXIL-YGYNLGCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 018 7-hydroxyindole metabolite-d9 involves the incorporation of deuterium atoms into the 7-hydroxyindole metabolite of JWH 018. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of deuterated reagents and solvents to achieve the desired deuterium incorporation .

Industrial Production Methods

Industrial production of JWH 018 7-hydroxyindole metabolite-d9 is typically carried out in specialized facilities equipped to handle deuterated compounds. The production process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually formulated as a solution in methanol for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions

JWH 018 7-hydroxyindole metabolite-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

JWH 018 7-hydroxyindole metabolite-d9 is primarily used as an analytical reference standard in forensic chemistry and toxicology. Its applications include:

Mechanism of Action

JWH 018 7-hydroxyindole metabolite-d9 itself does not exert pharmacological effects but serves as a marker for the presence of JWH 018 metabolites. JWH 018 acts as a mildly selective agonist of the peripheral cannabinoid receptor, leading to various physiological effects. The 7-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018, indicating its metabolic pathway .

Properties

Molecular Formula

C24H23NO2

Molecular Weight

366.5 g/mol

IUPAC Name

[7-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-21(19-12-8-14-22(26)23(19)25)24(27)20-13-7-10-17-9-4-5-11-18(17)20/h4-5,7-14,16,26H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2

InChI Key

OHAPOWHHSCCXIL-YGYNLGCDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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